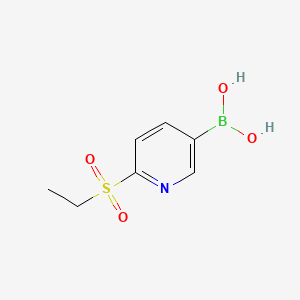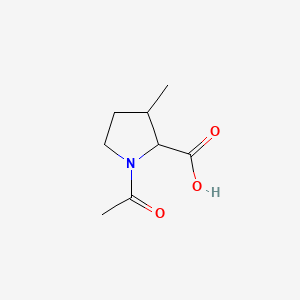![molecular formula C14H15Br2FOS2 B582262 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1352743-83-9](/img/structure/B582262.png)
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Overview
Description
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, also known as DBFET, is a synthetic organic compound that has been widely studied for its various applications in scientific research. It is a heterocyclic compound containing a thiophene ring and two bromine atoms. DBFET has been found to possess various properties that make it useful in a variety of scientific research applications.
Scientific Research Applications
Polymer Solar Cells Application : A study by Bathula et al. (2013) synthesized naphtho[1,2-b:5,6-b′]dithiophene-based copolymers incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for use in polymer solar cells (PSCs). They investigated the synthesis, thermal stability, and photovoltaic characteristics of these polymers, finding that one of the copolymers exhibited the best photovoltaic performance with a power conversion efficiency of 4.88% under AM 1.5 irradiation (Bathula et al., 2013).
Organic Thin-Film Transistors : Research by Kim et al. (2014) designed a polymer, PTTBDT-FTT, comprising 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one. This polymer showed a high hole mobility of 2.1 × 10−2 cm2/(V·s) when used as the active semiconductor in an organic thin-film transistor (Kim et al., 2014).
Near-Infrared-Absorbing Organic Solar Cells : Tamilavan et al. (2019) developed a new ternary polymer incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for visible and near-infrared (NIR)-absorbing organic solar cells (OSCs). The polymer showed good absorption in the visible light range and complementary absorption with NIR-absorbing nonfullerene acceptors (Tamilavan et al., 2019).
properties
IUPAC Name |
1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2FOS2/c1-3-5-6-7(4-2)10(18)12-9(17)8-11(19-12)14(16)20-13(8)15/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHXJNYCFYUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857018 | |
| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
CAS RN |
1352743-83-9 | |
| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)






![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)